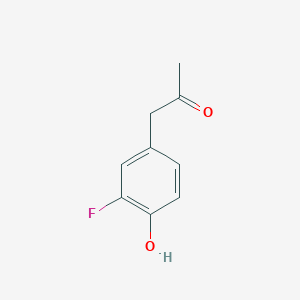
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9FO2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated acetone derivative in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-Fluoro-4-oxophenyl)propan-2-one.
Reduction: 1-(3-Fluoro-4-hydroxyphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetone: A similar compound without the fluorine and hydroxyl substitutions.
4-Hydroxyphenylacetone: Lacks the fluorine substitution.
3-Fluorophenylacetone: Lacks the hydroxyl substitution.
Uniqueness
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
生物活性
1-(3-Fluoro-4-hydroxyphenyl)propan-2-one, also known as a fluorinated derivative of acetophenone, has garnered attention for its potential biological activities and applications in pharmacology. This compound features a unique molecular structure characterized by the presence of a fluorine atom and a hydroxy group on the phenyl ring, which significantly influences its reactivity and biological interactions.
- Molecular Formula : C10H11F O2
- Molecular Weight : Approximately 182.19 g/mol
The fluorine atom enhances the compound's reactivity through resonance stabilization, while the hydroxy group facilitates hydrogen bonding with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties. These activities are primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways.
Antimicrobial Activity
In vitro studies have suggested that this compound may possess antimicrobial properties against certain Gram-positive bacteria and fungi. The mechanism is thought to involve inhibition of key metabolic pathways essential for microbial survival. For instance, compounds with similar structural characteristics have shown effectiveness against multidrug-resistant bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can mitigate inflammatory responses in various pathological conditions, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs. A comparative analysis reveals:
| Compound Name | Key Differences |
|---|---|
| 1-(4-Methoxyphenyl)propan-2-one | Lacks fluorine and hydroxy groups; different reactivity. |
| 1-(3-Chloro-4-hydroxyphenyl)propan-2-one | Contains chloro instead of fluorine; alters electronic properties. |
| 1-(3-Fluoro-4-methoxyphenyl)propan-2-one | Contains methoxy group; affects solubility and reactivity. |
| 1-(3-Fluoro-4-hydroxyphenyl)butan-2-one | Different alkane chain length; impacts physical properties. |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : Research on structurally similar compounds has demonstrated anticancer activity in human cell lines, particularly against lung adenocarcinoma (A549). Compounds with hydroxyl substitutions have shown enhanced cytotoxicity, indicating that modifications can significantly impact therapeutic efficacy .
- Binding Studies : Interaction studies using techniques such as surface plasmon resonance have been employed to assess how this compound binds to specific enzymes or receptors. These studies are crucial for elucidating the compound's mechanism of action within biological systems.
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
1-(3-fluoro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |
InChIキー |
FMPOSVIRDHFHLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=C(C=C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















